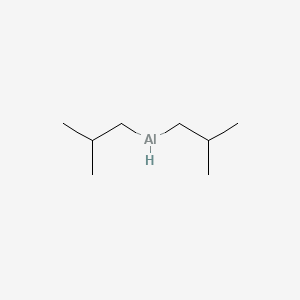

Dibal-H

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

bis(2-methylpropyl)alumane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.Al.H/c2*1-4(2)3;;/h2*4H,1H2,2-3H3;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWXAPCAJCYGIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[AlH]CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Al | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191-15-7 | |

| Record name | Diisobutylaluminum hydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the DIBAL-H Mechanism of Action in Ester Reduction

For Researchers, Scientists, and Drug Development Professionals

Diisobutylaluminium hydride (DIBAL-H) stands as a powerful and versatile reducing agent in the arsenal (B13267) of synthetic organic chemists. Its utility is most pronounced in the selective reduction of various functional groups, with the partial reduction of esters to aldehydes being a hallmark application that is often challenging with other hydride reagents. This technical guide provides a comprehensive exploration of the core mechanism of this compound reduction of esters, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for researchers, scientists, and drug development professionals.

Core Reduction Mechanism

The reduction of esters by this compound is fundamentally a two-step process characterized by an initial Lewis acid-base coordination followed by an intramolecular hydride transfer.[1] Although this compound exists as a dimer or trimer, it is often depicted as a monomer for mechanistic clarity.[1] The aluminum center in this compound is electron-deficient, rendering it a potent Lewis acid.[1][2]

The mechanism unfolds as follows:

-

Lewis Acid-Base Coordination: The reaction commences with the coordination of the electron-deficient aluminum atom of this compound to the Lewis basic carbonyl oxygen of the ester.[3][4] This coordination activates the carbonyl group, significantly enhancing the electrophilicity of the carbonyl carbon.[3]

-

Intramolecular Hydride Transfer: Following coordination, a hydride ion is transferred from the aluminum to the now highly electrophilic carbonyl carbon. This intramolecular transfer results in the formation of a tetrahedral intermediate.[3][4]

-

Low-Temperature Stabilization of the Tetrahedral Intermediate: A critical feature of this compound reductions is the ability to halt the reaction at the aldehyde stage. This is achieved by conducting the reaction at low temperatures, typically -78 °C.[1][3] At this temperature, the tetrahedral intermediate is stable and does not readily collapse to eliminate the alkoxy group.[3][5] This stability is the cornerstone of the partial reduction, preventing over-reduction to the primary alcohol.[1][2]

-

Hydrolysis: The reaction is quenched by the addition of a protic solvent, such as methanol (B129727) or water, at low temperature.[3][6] Subsequent aqueous workup hydrolyzes the aluminum-oxygen bond of the intermediate, leading to the formation of the desired aldehyde.[1][7] If the reaction temperature is allowed to rise before quenching, or if an excess of this compound is used, the tetrahedral intermediate can collapse, and the resulting aldehyde can be further reduced to the primary alcohol.[6][8]

Quantitative Data on this compound Ester Reductions

The efficiency of this compound reductions is highly dependent on the substrate, solvent, temperature, and stoichiometry of the reagent. The following table summarizes representative reaction conditions and yields for the reduction of various esters to either aldehydes or alcohols.

| Substrate | Product | This compound (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl Benzoate | Benzaldehyde | 1.05 | Diethyl Ether | -78 | 1.5 | Not specified |

| Methyl 4-(bromomethyl)benzoate | [4-(bromomethyl)phenyl]methanol | 2.2 | Not specified | Not specified | Not specified | 90 |

| 6-bromohexanoic acid | 6-bromohexanol | 3 | Not specified | Ambient | Not specified | 94 |

| α,β-Unsaturated Ester | α,β-Unsaturated Aldehyde | Stoichiometric | Not specified | Low | Not specified | Major product |

| α,β-Unsaturated Ester | Allylic Alcohol | Excess | Not specified | Higher | Not specified | Major product |

| Diester | Monoaldehyde | Not specified | Not specified | Low | Not specified | Selective reduction |

Yields are highly substrate and reaction condition dependent.[3] Precise control of stoichiometry is crucial, as an excess of this compound can lead to the formation of the alcohol byproduct.[3]

Experimental Protocols

Detailed methodologies are critical for the successful and reproducible execution of this compound reductions.

General Protocol for the Partial Reduction of Esters to Aldehydes:

This procedure provides a general guideline for the partial reduction of an ester to an aldehyde using this compound.[3]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen or argon inlet, and a dropping funnel is charged with the ester (1.0 eq) dissolved in an anhydrous solvent (e.g., DCM, THF, or toluene).[3][6]

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.[1]

-

Addition of this compound: A solution of this compound (1.0 - 1.2 eq) is added dropwise to the stirred ester solution via the dropping funnel, ensuring the internal temperature is maintained at or below -75 °C.[3]

-

Reaction Monitoring: The reaction mixture is stirred at -78 °C for a specified time, typically 1-3 hours. The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC).[3]

-

Quenching: Upon completion, the reaction is quenched at -78 °C by the slow, dropwise addition of methanol to consume excess this compound.[3]

-

Work-up: The reaction mixture is allowed to warm to room temperature. An aqueous solution of Rochelle's salt is then added, and the mixture is stirred vigorously until two clear layers are observed. Alternatively, a dilute acid solution can be cautiously added.[3][6]

-

Extraction: The organic layer is separated, and the aqueous layer is extracted two to three times with an organic solvent such as ethyl acetate.[3]

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.[3]

-

Purification: The crude aldehyde is purified by column chromatography on silica (B1680970) gel, distillation, or recrystallization.[3]

General Protocol for the Reduction of Esters to Primary Alcohols:

To achieve the complete reduction of an ester to a primary alcohol, the reaction temperature is typically allowed to rise.

-

Reaction Setup and Reagent Addition: Follow steps 1-3 of the aldehyde synthesis protocol.

-

Warming: After stirring at -78 °C for approximately 2 hours, the reaction is slowly brought to room temperature and stirring is continued for an additional 6 hours.[6]

-

Quenching, Work-up, and Purification: Follow steps 5-9 of the aldehyde synthesis protocol.

Mandatory Visualizations

Diagram of the this compound Ester Reduction Mechanism:

Caption: Mechanism of this compound reduction of an ester.

Experimental Workflow for Ester to Aldehyde Reduction:

Caption: A generalized experimental workflow for the this compound reduction of esters.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 5. adichemistry.com [adichemistry.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. youtube.com [youtube.com]

- 8. Reddit - The heart of the internet [reddit.com]

The Core Utility of DIBAL-H in Modern Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diisobutylaluminum hydride (DIBAL-H) stands as a powerful and versatile reducing agent in the arsenal (B13267) of synthetic organic chemists. Its widespread application stems from its unique ability to selectively reduce a variety of functional groups, a feature attributable to its bulky nature and electrophilic character. This allows for a fine-tuning of reactivity, most notably in the partial reduction of esters and nitriles to aldehydes, a transformation that is often challenging with other hydride reagents. This in-depth guide explores the core applications of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Reduction Mechanism: A Two-Step Dance of Coordination and Hydride Transfer

The efficacy of this compound as a selective reducing agent is rooted in its reaction mechanism. The aluminum center in this compound is electron-deficient, rendering it a Lewis acid. The reduction process is generally accepted to proceed through a two-step mechanism:

-

Lewis Acid-Base Coordination: The electron-deficient aluminum atom of this compound coordinates to the Lewis basic atom of the substrate, typically the oxygen of a carbonyl group or the nitrogen of a nitrile. This coordination activates the functional group, increasing the electrophilicity of the carbon atom.

-

Intramolecular Hydride Transfer: Following coordination, a hydride ion (H⁻) is transferred from the aluminum to the activated carbon atom. This intramolecular transfer within the coordination complex is efficient and leads to the formation of a tetrahedral intermediate. At low temperatures, typically -78 °C, this intermediate is stable, which is the key to achieving partial reduction. Subsequent aqueous workup hydrolyzes the intermediate to yield the final product.

dot graph { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

Substrate [label="Substrate\n(Ester, Nitrile, Lactone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DIBALH [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Tetrahedral Intermediate\n(Stable at low temp.)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Product\n(Aldehyde, Lactol)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Substrate -> Intermediate [label="Coordination &\nHydride Transfer"]; Intermediate -> Product [label="Aqueous Workup"]; }

Caption: General mechanism of this compound reduction.

Key Applications and Quantitative Data

This compound is employed in a wide array of reductions. The following sections detail its primary applications with quantitative data summarized for easy comparison.

Partial Reduction of Esters to Aldehydes

One of the most valuable applications of this compound is the partial reduction of esters to aldehydes. By carefully controlling the reaction conditions, particularly temperature, over-reduction to the primary alcohol can be avoided.

| Substrate | Solvent | Temperature (°C) | Equivalents of this compound | Yield (%) |

| Aromatic Esters | ||||

| Ethyl Benzoate (B1203000) | Toluene (B28343) | -78 | 1.1 | ~90 |

| Methyl 4-chlorobenzoate | CH₂Cl₂ | -78 | 1.1 | ~95 |

| Ethyl 4-nitrobenzoate | Toluene | -78 | 1.2 | ~85 |

| Aliphatic Esters | ||||

| Ethyl Decanoate | Hexane | -78 | 1.2 | ~88 |

| Methyl Oleate | Toluene | -70 | 1.5 | ~80 |

| Methyl 3-phenylpropanoate | CH₂Cl₂ | -78 | 1.1 | ~92 |

Partial Reduction of Nitriles to Aldehydes

This compound is also highly effective for the reduction of both aliphatic and aromatic nitriles to their corresponding aldehydes. The reaction proceeds via an imine intermediate which is hydrolyzed upon aqueous workup.

| Substrate | Product | Yield (%) |

| Benzonitrile (B105546) | Benzaldehyde (B42025) | 85 |

| 4-Methoxybenzonitrile | 4-Methoxybenzaldehyde | 85 |

| 4-Bromobenzonitrile | 4-Bromobenzaldehyde | 60 |

| 3-Phenylpropionitrile | 3-Phenylpropanal | 75 |

| 1-Adamantanecarbonitrile | 1-Adamantanecarboxaldehyde | 80 |

Reduction of Lactones to Lactols

Lactones, being cyclic esters, are readily reduced by this compound to the corresponding lactols (cyclic hemiacetals). This transformation is particularly useful in the synthesis of carbohydrates and other natural products.

| Substrate | Solvent | Temperature (°C) | Equivalents of this compound | Yield (%) |

| γ-Butyrolactone | Toluene | -78 | 1.1 | ~90 |

| δ-Valerolactone | CH₂Cl₂ | -78 | 1.1 | ~85 |

| ε-Caprolactone | Toluene | -78 | 1.2 | ~88 |

Detailed Experimental Protocols

The success of a this compound reduction is highly dependent on the strict adherence to anhydrous conditions and precise temperature control. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

General Experimental Workflow

Caption: A typical experimental workflow for a this compound reduction.

Protocol 1: Partial Reduction of an Ester to an Aldehyde - Synthesis of Benzaldehyde from Methyl Benzoate

-

Materials:

-

Methyl benzoate

-

This compound (1.0 M solution in hexanes)

-

Anhydrous Toluene

-

Methanol

-

1 M Hydrochloric Acid

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, inert gas supply, low-temperature bath (-78 °C)

-

-

Procedure:

-

Under an inert atmosphere, a solution of methyl benzoate (1.0 eq) in anhydrous toluene is prepared in a round-bottom flask.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

This compound solution (1.1 eq) is added dropwise via a dropping funnel, maintaining the internal temperature below -70 °C.

-

The reaction mixture is stirred at -78 °C for 2 hours.

-

The reaction is quenched by the slow, dropwise addition of methanol at -78 °C.

-

The mixture is allowed to warm to room temperature, and 1 M hydrochloric acid is added. The mixture is stirred vigorously until two clear layers are observed.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude benzaldehyde.

-

The product is purified by flash column chromatography or distillation.

-

-

Expected Yield: ~90%

-

Spectroscopic Data for Benzaldehyde:

-

¹H NMR (CDCl₃, 400 MHz): δ 10.01 (s, 1H), 7.90 (d, J = 7.6 Hz, 2H), 7.65 (t, J = 7.4 Hz, 1H), 7.54 (t, J = 7.6 Hz, 2H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 192.4, 136.5, 134.5, 129.8, 129.0.

-

Protocol 2: Partial Reduction of a Nitrile to an Aldehyde - Synthesis of Benzaldehyde from Benzonitrile

-

Materials:

-

Benzonitrile

-

This compound (1.0 M solution in hexanes)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Sodium Sulfate

-

Round-bottom flask, syringe, magnetic stirrer, inert gas supply, low-temperature bath (-78 °C)

-

-

Procedure:

-

Under an inert atmosphere, a solution of benzonitrile (1.0 eq) in anhydrous DCM is prepared in a round-bottom flask.

-

The solution is cooled to -78 °C.

-

This compound solution (1.2 eq) is added slowly via syringe, keeping the internal temperature below -70 °C.

-

The reaction is stirred at -78 °C for 2 hours.

-

The reaction is quenched by the slow addition of 1 M hydrochloric acid at -78 °C.

-

The mixture is allowed to warm to room temperature and stirred until any precipitate dissolves.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude benzaldehyde is purified by column chromatography.

-

-

Expected Yield: ~85%

Protocol 3: Reduction of a Lactone to a Lactol - Synthesis of 2-Hydroxytetrahydrofuran from γ-Butyrolactone

-

Materials:

-

γ-Butyrolactone

-

This compound (1.0 M solution in toluene)

-

Anhydrous Toluene

-

Methanol

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

-

Anhydrous Sodium Sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, inert gas supply, low-temperature bath (-78 °C)

-

-

Procedure:

-

A solution of γ-butyrolactone (1.0 eq) in anhydrous toluene is prepared in a flame-dried round-bottom flask under an inert atmosphere.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

This compound solution (1.1 eq) is added dropwise, maintaining the internal temperature below -70 °C.

-

The reaction mixture is stirred at -78 °C for 3 hours.

-

The reaction is quenched by the slow addition of methanol at -78 °C.

-

The mixture is allowed to warm to room temperature, and a saturated aqueous solution of Rochelle's salt is added. The mixture is stirred vigorously until two clear layers form.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-hydroxytetrahydrofuran.

-

-

Expected Yield: ~90%

-

Spectroscopic Data for 2-Hydroxytetrahydrofuran:

-

¹H NMR (CDCl₃, 400 MHz): δ 5.50 (m, 1H), 4.05-3.85 (m, 2H), 2.10-1.80 (m, 4H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 98.5, 67.8, 33.5, 23.0.

-

Conclusion

This compound is an indispensable tool in modern organic synthesis, offering a unique level of control and selectivity in the reduction of various functional groups. Its ability to partially reduce esters and nitriles to aldehydes at low temperatures provides a critical pathway for the synthesis of complex molecules. By understanding the core principles of its reactivity and adhering to meticulous experimental technique, researchers can effectively harness the power of this compound to achieve their synthetic goals. The provided data and protocols serve as a comprehensive resource for the successful application of this versatile reagent in a research and development setting.

Diisobutylaluminum Hydride (DIBAL-H): A Comprehensive Technical Guide to Structure, Bonding, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisobutylaluminum hydride (DIBAL-H) is a highly versatile and selective reducing agent of significant importance in organic synthesis. Its unique reactivity, stemming from its distinct structural and bonding characteristics, allows for a range of transformations that are often challenging with other hydride reagents. This technical guide provides an in-depth exploration of the core principles governing the structure and bonding of this compound, a summary of its physicochemical properties, detailed experimental protocols for its application in key synthetic transformations, and a discussion of its reactivity and reaction mechanisms.

Structure and Bonding Properties

Diisobutylaluminum hydride, with the chemical formula C₈H₁₉Al, is an organoaluminum compound that does not typically exist as a simple monomer.[1] Its structure and bonding are characterized by the strong tendency of the electron-deficient aluminum center to achieve a higher coordination number through the formation of aggregates.

Aggregation State: A Monomer-Dimer-Trimer Equilibrium

In solution, this compound exists in a dynamic equilibrium between monomeric, dimeric, and trimeric forms.[2] The predominant species is dependent on the solvent and concentration. The dimeric form, (i-Bu₂AlH)₂, is generally the most prevalent.[1] This aggregation is a consequence of the Lewis acidic nature of the aluminum atom, which seeks to alleviate its electron deficiency.

The formation of these aggregates occurs through the establishment of bridging hydride bonds, where a hydride ligand is shared between two aluminum centers.[1] These three-center, two-electron bonds are a hallmark of organoaluminum hydrides. The isobutyl groups, being bulkier, remain as terminal ligands.

Bonding in the Dimeric Structure

Lewis Acidity and Electrophilic Nature

The electron-deficient nature of the aluminum center in this compound confers significant Lewis acidity to the molecule. This property is central to its reactivity, as this compound acts as an electrophilic reducing agent.[2] Unlike nucleophilic hydride reagents such as lithium aluminum hydride (LiAlH₄), which donate a hydride anion (H⁻), this compound coordinates to Lewis basic sites (e.g., the oxygen of a carbonyl group) before hydride transfer.[3][4] This initial coordination activates the substrate towards reduction.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that this compound is a pyrophoric liquid that reacts violently with water and air, necessitating handling under an inert atmosphere.[5]

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₉Al | [5][6] |

| Molecular Weight | 142.22 g/mol | [5][6] |

| Appearance | Colorless liquid | [6][7] |

| Density | 0.798 g/cm³ | [8] |

| Melting Point | -80 °C to -70 °C | [1][6] |

| Boiling Point | 116-118 °C @ 1 mmHg | [1] |

| Solubility | Soluble in hydrocarbon solvents (e.g., hexane, toluene), THF, and ether. Reacts violently with water. | [1][8] |

Experimental Protocols

This compound is a powerful tool in organic synthesis, most notably for the partial reduction of esters and nitriles to aldehydes. The following are detailed, generalized protocols for these key transformations.

Synthesis of this compound

This compound can be prepared by the thermal decomposition of triisobutylaluminum (B85569) (TIBAL). This process involves a β-hydride elimination from one of the isobutyl groups of TIBAL.[1][2]

Reaction: (i-Bu₃Al)₂ → (i-Bu₂AlH)₂ + 2 (CH₃)₂C=CH₂

Procedure: A detailed experimental procedure for the industrial-scale synthesis involves reacting an active aluminum paste with isobutylene (B52900) and hydrogen in a reaction kettle at a temperature of 110-140 °C and a pressure of 5.5-6.0 MPa, using an aluminum agent as an initiator.[9] The content of this compound in the final product can be controlled by adjusting the amount of isobutylene and the reaction time.[9] For laboratory-scale preparations, heating commercially available triisobutylaluminum is the standard method.[1]

General Protocol for the Reduction of Esters to Aldehydes

This protocol describes a general procedure for the selective reduction of an ester to an aldehyde using this compound. Low reaction temperatures are critical to prevent over-reduction to the corresponding alcohol.

Materials:

-

Ester

-

Anhydrous solvent (e.g., toluene, dichloromethane (B109758), or THF)

-

This compound solution (typically 1.0 M in a hydrocarbon solvent)

-

Methanol (for quenching)

-

Aqueous workup solution (e.g., saturated aqueous Rochelle's salt or dilute HCl)

-

Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve the ester (1.0 equivalent) in the chosen anhydrous solvent in a flame-dried round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the this compound solution (1.0-1.2 equivalents) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol.

-

Allow the reaction mixture to warm to room temperature.

-

Add the aqueous workup solution and stir vigorously until two clear layers are observed (in the case of Rochelle's salt) or until the precipitate dissolves (in the case of acid).

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers, wash with brine, dry over the drying agent, filter, and concentrate under reduced pressure to afford the crude aldehyde.

-

Purify the product by column chromatography or distillation if necessary.

General Protocol for the Reduction of Nitriles to Aldehydes

This protocol outlines a general procedure for the reduction of a nitrile to an aldehyde using this compound, followed by hydrolytic workup of the intermediate imine.

Materials:

-

Nitrile

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

This compound solution (typically 1.0 M in a hydrocarbon solvent)

-

Aqueous workup solution (e.g., dilute HCl)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Under an inert atmosphere, dissolve the nitrile (1.0 equivalent) in the anhydrous solvent in a flame-dried round-bottom flask.

-

Cool the solution to -78 °C.

-

Slowly add the this compound solution (1.0-1.2 equivalents) dropwise.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of the aqueous acid solution at -78 °C.

-

Allow the mixture to warm to room temperature and stir until any precipitate dissolves.

-

Separate the organic layer and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry, filter, and concentrate to give the crude aldehyde.

-

Purify as needed.

Reactivity and Reaction Mechanisms

The reactivity of this compound is governed by its electrophilic nature and the steric bulk of the isobutyl groups. These factors contribute to its remarkable chemoselectivity.

General Mechanism of Carbonyl and Nitrile Reduction

The reduction of carbonyls and nitriles by this compound proceeds through a common mechanistic pathway:

-

Lewis Acid-Base Coordination: The electron-deficient aluminum atom of this compound coordinates to the Lewis basic oxygen of the carbonyl group or the nitrogen of the nitrile. This coordination polarizes the C=O or C≡N bond, increasing the electrophilicity of the carbon atom.[3][4]

-

Hydride Transfer: An intramolecular transfer of a hydride from the aluminum to the activated carbon atom occurs. This step forms a tetrahedral intermediate in the case of carbonyl compounds or an imine-aluminum complex from nitriles.[3]

-

Hydrolysis: The reaction is quenched with an aqueous workup, which hydrolyzes the aluminum-oxygen or aluminum-nitrogen bond to release the final product. For ester reductions, the tetrahedral intermediate collapses to the aldehyde upon hydrolysis. For nitrile reductions, the imine intermediate is hydrolyzed to the aldehyde.[3]

The stability of the tetrahedral intermediate at low temperatures is key to the partial reduction of esters to aldehydes. At higher temperatures, this intermediate can collapse, and the resulting aldehyde can be further reduced to an alcohol.[2]

Chemoselectivity

This compound exhibits remarkable chemoselectivity, allowing for the reduction of more reactive functional groups in the presence of less reactive ones. For instance, esters and amides can often be selectively reduced in the presence of less Lewis basic functional groups. The outcome of this compound reductions can be finely tuned by controlling the reaction temperature and stoichiometry.[10] Generally, 1 equivalent of this compound at low temperatures favors partial reduction, while excess reagent and/or higher temperatures can lead to complete reduction.[2]

Conclusion

Diisobutylaluminum hydride is a powerful and selective reducing agent with a rich chemistry dictated by its unique structural and bonding properties. Its existence as a dimeric or trimeric species with bridging hydrides, coupled with the Lewis acidic nature of the aluminum center, underpins its utility in a wide range of organic transformations. The ability to control its reactivity through careful manipulation of reaction conditions makes this compound an indispensable tool for researchers, scientists, and drug development professionals in the pursuit of complex molecular targets. A thorough understanding of its properties and reaction mechanisms, as outlined in this guide, is essential for its safe and effective application in the laboratory.

References

- 1. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]

- 2. adichemistry.com [adichemistry.com]

- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Diisobutylaluminum hydride | C8H19Al | CID 14487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Diisobutylaluminium hydride | 1191-15-7 [amp.chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. CN102443019A - Process for producing diisobutyl aluminium hydride - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

The Dichotomy of Reactivity: An In-depth Technical Guide to the Lewis Acidity of Diisobutylaluminium Hydride

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Diisobutylaluminium hydride (DIBAL-H) is a versatile and highly selective reducing agent pivotal in modern organic synthesis. Its reactivity is intrinsically governed by its nature as a potent Lewis acid. This technical guide provides a comprehensive examination of the Lewis acidity of this compound, offering quantitative data, detailed experimental methodologies for its characterization, and visual representations of its mechanistic pathways. Understanding the nuances of its Lewis acidic character is paramount for optimizing existing synthetic routes and for the rational design of novel chemical transformations in pharmaceutical and materials science.

Introduction

Diisobutylaluminium hydride is a powerful and versatile reducing agent in organic synthesis, prized for its ability to selectively reduce a variety of functional groups.[1] Its bulky nature and electrophilic character allow for fine-tuning of reactivity, most notably in the partial reduction of esters and nitriles to aldehydes, a transformation that is often challenging with other hydride reagents.[1][2] The core of this compound's reactivity lies in the electron-deficient aluminum center, which functions as a Lewis acid. This guide delves into the fundamental principles of this compound's Lewis acidity, its quantification, and its profound impact on reaction mechanisms.

The Lewis Acidic Character of this compound

The aluminum atom in diisobutylaluminium hydride possesses a vacant p-orbital, rendering it electron-deficient and a potent Lewis acid.[2][3] This electrophilicity is the driving force behind its characteristic reactions. In solution, this compound exists as a dimer or trimer, where hydride atoms bridge the aluminum centers.[4] This oligomerization significantly influences its Lewis acidity, with the monomeric form being the most Lewis acidic species.

The primary role of this compound's Lewis acidity is in the initial coordination to a Lewis basic substrate, such as the oxygen of a carbonyl group or the nitrogen of a nitrile.[1][3] This coordination activates the substrate towards nucleophilic attack by the hydride, initiating the reduction process.

Quantitative Assessment of Lewis Acidity

The strength of a Lewis acid can be quantified using various experimental and computational methods. The most common parameters are the Gutmann-Beckett Acceptor Number (AN) and the Fluoride (B91410) Ion Affinity (FIA).

Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity is a computational measure of Lewis acidity, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A higher FIA value indicates stronger Lewis acidity. Computationally determined FIA values for this compound in its various aggregation states highlight the influence of its structure on its Lewis acidic strength.

| Species | Fluoride Ion Affinity (FIA) in kJ/mol |

| Monomeric this compound | 435 |

| Dimeric this compound | 385 |

| Trimeric this compound | 368 |

Table 1: Computationally Determined Fluoride Ion Affinities of this compound Species. The data clearly indicates that the monomeric form of this compound is the most potent Lewis acid, with its strength diminishing upon oligomerization.

Gutmann-Beckett Method

The Gutmann-Beckett method is an experimental technique used to assess the Lewis acidity of a substance by measuring the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with the Lewis acid.[5] The resulting value is known as the Acceptor Number (AN).

Experimental Protocols

General Protocol for the Gutmann-Beckett Method with Air-Sensitive Reagents

The determination of the Acceptor Number for an air-sensitive compound like this compound requires rigorous anhydrous and anaerobic techniques. The following is a generalized protocol that can be adapted for such a measurement.

Materials:

-

Anhydrous, degassed solvent (e.g., toluene, hexane)

-

Triethylphosphine oxide (Et₃PO), dried and stored under inert atmosphere

-

The Lewis acid to be analyzed (e.g., this compound solution)

-

NMR tubes with J. Young valves or sealed under inert atmosphere

-

Schlenk line or glovebox for inert atmosphere manipulation

Procedure:

-

All glassware must be rigorously dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen).

-

All manipulations are to be performed under an inert atmosphere using a Schlenk line or in a glovebox.

-

A stock solution of Et₃PO in the chosen anhydrous, degassed solvent is prepared.

-

In an inert atmosphere, a precise amount of the Lewis acid solution (e.g., this compound) is added to a known volume of the Et₃PO stock solution in an NMR tube.

-

The NMR tube is securely sealed.

-

A ³¹P NMR spectrum is acquired. The chemical shift of the Et₃PO-Lewis acid adduct is recorded.

-

The Acceptor Number (AN) is calculated using the formula: AN = 2.21 × (δₛₐₘₚₗₑ - 41.0), where δₛₐₘₚₗₑ is the observed ³¹P chemical shift of the Et₃PO adduct and 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane.[5]

The Role of Lewis Acidity in this compound Mediated Reactions

The Lewis acidic nature of this compound is fundamental to its reaction mechanisms. The initial coordination of the aluminum center to the substrate is the key step that dictates the reaction pathway and selectivity.

Reduction of Esters and Nitriles

The most prominent application of this compound is the partial reduction of esters and nitriles to aldehydes.[2][6] The reaction proceeds through a Lewis acid-base adduct intermediate.

Figure 1: General mechanism for the this compound reduction of esters and nitriles.

Influence of Aggregation on Lewis Acidity and Reactivity

As indicated by the FIA data, the aggregation state of this compound directly impacts its Lewis acidity. The monomer is the most reactive species due to its higher Lewis acidity.

Figure 2: Relationship between this compound aggregation, Lewis acidity, and reactivity.

Conclusion

The Lewis acidity of diisobutylaluminium hydride is a cornerstone of its synthetic utility. While direct experimental quantification via the Gutmann-Beckett method remains elusive due to practical challenges, computational studies providing Fluoride Ion Affinities offer valuable insights into its Lewis acidic strength. The interplay between its aggregation state and Lewis acidity is a critical factor in controlling its reactivity and selectivity. A thorough understanding of these principles is essential for professionals in drug development and chemical research to effectively harness the full potential of this important reagent. Further experimental and computational work is warranted to provide a more complete quantitative picture of the Lewis acidity of this compound and related organoaluminum hydrides.

References

The Advent and Evolution of DIBAL-H: A Technical Guide to a Landmark Reducing Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Diisobutylaluminium hydride (DIBAL-H) stands as a cornerstone reagent in modern organic synthesis, prized for its unique ability to effect selective reductions of a wide array of functional groups. This technical guide delves into the discovery, historical development, and core applications of this compound, providing detailed experimental protocols, quantitative data, and mechanistic insights to support its use in research and development.

Discovery and Historical Development

The story of this compound begins in the mid-20th century at the Max Planck Institute for Coal Research in Mülheim an der Ruhr, Germany. In 1955, as part of their broader investigations into the reactivity of organoaluminium compounds, Karl Ziegler, Kurt Schneider, and Josef Schneider first reported on diisobutylaluminium hydride.[1][2] Initially, its utility was demonstrated in the reduction of aldehydes to alcohols.[1]

A pivotal moment in the historical development of this compound came with the discovery of its capacity for the partial reduction of esters and nitriles to aldehydes, a transformation that was challenging with more powerful reducing agents like lithium aluminium hydride (LiAlH₄), which typically led to over-reduction to alcohols and amines, respectively.[3][4][5] This breakthrough, demonstrating the unique selectivity of this compound at low temperatures, solidified its place as an indispensable tool in the synthetic chemist's arsenal. The seminal work by Zakharkin and Khorlina in the early 1960s was instrumental in establishing this application.

The development of this compound was a direct offshoot of Ziegler's Nobel Prize-winning research on organometallic compounds and their application in polymerization, where it was initially investigated as a cocatalyst.[3][6]

Synthesis of this compound

This compound is commercially available, most often as a solution in organic solvents like toluene (B28343) or hexanes.[2][7] For laboratory purposes, it is typically prepared by the thermal decomposition of triisobutylaluminium (TIBAL) via a β-hydride elimination.[2][7]

Experimental Protocol: Laboratory-Scale Synthesis of this compound

This protocol describes a general method for the laboratory-scale synthesis of this compound from triisobutylaluminium.

Materials:

-

Triisobutylaluminium (TIBAL)

-

Anhydrous, inert solvent (e.g., hexane (B92381) or toluene)

-

Inert atmosphere (e.g., dry nitrogen or argon)

-

Schlenk line or similar apparatus for handling air-sensitive reagents

-

Heating mantle and temperature controller

-

Distillation apparatus

Procedure:

-

Under a strict inert atmosphere, charge a flame-dried reaction vessel equipped with a magnetic stirrer and a reflux condenser with a solution of triisobutylaluminium in an anhydrous solvent.

-

Heat the solution to a temperature between 100-120 °C.

-

Maintain this temperature and monitor the reaction for the evolution of isobutene gas, which can be vented through a bubbler. The reaction is the β-hydride elimination of isobutene from TIBAL.

-

The reaction is typically complete after several hours. The progress can be monitored by analyzing aliquots for the disappearance of the starting material.

-

Once the reaction is complete, the resulting this compound solution can be cooled and used directly or purified by vacuum distillation.

Safety Note: Organoaluminium compounds are pyrophoric and react violently with water and air. All manipulations must be carried out under a strict inert atmosphere by trained personnel.

Quantitative Data on this compound Reductions

The efficacy of this compound as a reducing agent is highly dependent on the substrate, solvent, temperature, and stoichiometry. The following tables summarize representative yields for the reduction of various functional groups.

Table 1: this compound Reduction of Aromatic and Aliphatic Esters to Aldehydes [8]

| Entry | Substrate | Solvent | Temperature (°C) | Equivalents of this compound | Yield (%) |

| 1 | Ethyl Benzoate | Toluene | -78 | 1.2 | ~85 |

| 2 | Methyl 4-chlorobenzoate | DCM | -78 | 1.1 | ~90 |

| 3 | Ethyl 4-nitrobenzoate | THF | -78 | 1.2 | ~75 |

| 4 | Methyl Octanoate | Toluene | -78 | 1.2 | ~80 |

| 5 | Ethyl Decanoate | Hexane | -78 | 1.1 | ~88 |

Table 2: this compound Reduction of Nitriles to Aldehydes [9]

| Entry | Substrate | Product | Yield with this compound (%) |

| 1 | 4-Methoxybenzonitrile | 4-Methoxybenzaldehyde | 85 |

| 2 | 4-Bromobenzonitrile | 4-Bromobenzaldehyde | 60 |

| 3 | 3-Phenylpropionitrile | 3-Phenylpropanal | 75 |

| 4 | 1-Adamantanecarbonitrile | 1-Adamantanecarboxaldehyde | 80 |

Experimental Protocols for Key Reductions

The following are detailed, generalized protocols for the reduction of common functional groups using this compound.

Partial Reduction of Esters to Aldehydes

This protocol outlines the general procedure for the selective reduction of an ester to an aldehyde.[8][10][11]

Materials:

-

Ester (1.0 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene)

-

This compound (1.0 M solution in a suitable solvent, 1.0 - 1.2 eq)

-

Methanol (B129727) (for quenching)

-

Rochelle's salt (Potassium sodium tartrate) solution (aqueous) or dilute HCl

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)

Procedure:

-

Under an inert atmosphere, dissolve the ester in the chosen anhydrous solvent in a flame-dried, round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the this compound solution dropwise via syringe or an addition funnel, ensuring the internal temperature does not rise above -75 °C.

-

Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume any excess this compound.

-

Allow the reaction mixture to warm to room temperature.

-

For the work-up, add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed. Alternatively, a dilute solution of HCl can be added cautiously.

-

Separate the organic layer and extract the aqueous layer two to three times with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purify the crude product by column chromatography on silica (B1680970) gel, distillation, or recrystallization as needed.

Reduction of Nitriles to Aldehydes

The protocol for the reduction of a nitrile to an aldehyde is very similar to that of an ester, emphasizing the need for anhydrous conditions and low temperatures.[11][12]

Procedure:

-

Follow steps 1-4 as described in the ester reduction protocol, using the nitrile as the substrate.

-

After the reaction is complete, quench the reaction at -78 °C by the slow addition of methanol.

-

For the work-up, an acidic solution (e.g., 1 M HCl) is typically used to facilitate the hydrolysis of the intermediate imine.

-

Follow steps 8-10 from the ester reduction protocol to isolate and purify the aldehyde product.

Signaling Pathways and Mechanistic Diagrams

The selectivity of this compound reductions is rooted in the formation of a stable intermediate at low temperatures. The following diagrams, rendered in DOT language, illustrate the key mechanistic pathways.

This compound Reduction of an Ester to an Aldehyde

The mechanism involves the coordination of the Lewis acidic aluminum center of this compound to the carbonyl oxygen of the ester. This is followed by an intramolecular hydride transfer, leading to a stable tetrahedral intermediate at low temperatures. Aqueous work-up then furnishes the aldehyde.[4]

Caption: Mechanism of this compound Reduction of an Ester to an Aldehyde.

This compound Reduction of a Nitrile to an Aldehyde

The reduction of a nitrile follows a similar pathway, with the nitrile nitrogen coordinating to the aluminum center. Hydride transfer then forms an imine-aluminum complex, which is hydrolyzed to the aldehyde upon aqueous work-up.[4]

Caption: Mechanism of this compound Reduction of a Nitrile to an Aldehyde.

Experimental Workflow for this compound Reductions

The following diagram illustrates a generalized experimental workflow for performing a this compound reduction in a laboratory setting.

Caption: Generalized Experimental Workflow for this compound Reductions.

References

- 1. acs.org [acs.org]

- 2. grokipedia.com [grokipedia.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 5. tuodaindus.com [tuodaindus.com]

- 6. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]

- 7. Diisobutylaluminium_hydride [chemeurope.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]

The Solubility of DIBAL-H in Organic Solvents: A Technical Guide

Diisobutylaluminium hydride (DIBAL-H) is a potent and highly selective reducing agent integral to numerous applications in organic synthesis, from research laboratories to industrial-scale drug development. Its efficacy is intrinsically linked to its solubility and stability in various organic solvents. This technical guide provides an in-depth overview of the solubility characteristics of this compound, details on commercially available solutions, and essential experimental protocols for its use.

Solubility Profile of this compound

This compound is a colorless liquid that is pyrophoric, reacting violently with air and water.[1][2] For this reason, it is almost exclusively handled as a solution in an inert organic solvent.[1][3] this compound exhibits high solubility in a wide range of non-polar and ethereal solvents. While quantitative solubility limits (e.g., g/100g of solvent at a specific temperature) are not extensively published, likely due to its high miscibility in common solvents, its general solubility characteristics are well-established.

Qualitative Solubility:

-

Highly Soluble/Miscible: this compound is highly soluble in and miscible with hydrocarbon solvents such as hexane, heptane, cyclohexane, and aromatic hydrocarbons like toluene (B28343).[2][4][5] It is also soluble in ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF).[1][5]

-

Reactive with Protic Solvents: this compound reacts vigorously and exothermically with protic solvents, including water and alcohols.[4][5] This reactivity is a critical safety consideration and also precludes the use of these solvents for dissolving this compound.

-

Decomposition in Certain Solvents: While soluble in THF, solutions of this compound in ethers have been reported to decompose violently, particularly at elevated temperatures.[6] It is recommended that THF solutions be used promptly and stored at low temperatures.[6]

Data on Commercially Available this compound Solutions:

The most practical data for researchers comes from the concentrations of commercially available this compound solutions. These concentrations represent stable and commonly used formulations.

| Solvent | Typical Commercial Concentrations (Molarity) | Weight Percentage (wt%) |

| Toluene | 1.0 M, 1.2 M, 1.5 M | ~20% |

| Hexane(s) | 1.0 M | Not specified |

| Heptane | 1.0 M | Not specified |

| Cyclohexane | 1.0 M, 1.1 M | Not specified |

| Tetrahydrofuran (THF) | 0.85 M, 1.0 M | ~14-16% |

| Dichloromethane (DCM) | 1.0 M | Not specified |

This table is a compilation of data from various chemical suppliers and safety data sheets.[2][3][6][7][8][9]

Experimental Protocols

Accurate and safe handling of this compound is paramount. The following protocols provide a framework for determining the concentration of this compound solutions and a general procedure for its use in a typical reduction reaction.

Protocol 1: Determination of this compound Concentration by Titration

The precise concentration of active hydride in a this compound solution can diminish over time due to handling and storage conditions. Therefore, it is crucial to titrate the solution before use in sensitive reactions. A common method involves reaction with a known excess of a reactive aldehyde, followed by quenching and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

Materials:

-

This compound solution of unknown concentration

-

Anhydrous solvent (e.g., THF or toluene)

-

p-Methoxybenzaldehyde (p-anisaldehyde)

-

Acetic acid

-

NMR tube and spectrometer

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), accurately dispense a known volume of the this compound solution into a dry reaction vessel.

-

Add a two-fold molar excess of a solution of p-methoxybenzaldehyde in the same anhydrous solvent.

-

Allow the reaction to proceed for a few minutes.

-

Quench the reaction by adding an excess of acetic acid.

-

Transfer an aliquot of the homogeneous mixture to an NMR tube.

-

Acquire a proton (¹H) NMR spectrum of the sample.

-

Determine the percentage conversion of p-methoxybenzaldehyde to p-methoxybenzyl alcohol by integrating the respective aldehyde and alcohol peaks.

-

From the percentage conversion and the initial amounts of reactants, calculate the concentration of the active this compound.[10]

Protocol 2: General Procedure for Ester Reduction to an Aldehyde

This protocol describes a typical laboratory-scale reduction of an ester to an aldehyde using this compound, a common application of this reagent.[11][12]

Safety Precaution: this compound is a pyrophoric reagent that reacts violently with water and protic solvents. All reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and techniques.[11]

Materials:

-

Ester substrate

-

Anhydrous solvent (e.g., toluene, DCM, or THF)

-

Titrated this compound solution (typically 1.0 M in a hydrocarbon solvent)

-

Aqueous Rochelle's salt solution (potassium sodium tartrate) or dilute hydrochloric acid

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Reaction flask, dropping funnel, magnetic stirrer, and a low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Under an inert atmosphere, dissolve the ester in the chosen anhydrous solvent in a reaction flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to -78 °C using a dry ice/acetone bath.[11][12]

-

Slowly add the this compound solution dropwise from the dropping funnel, ensuring the internal temperature remains below -70 °C.[11]

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 to 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[11][12]

-

Quenching: While maintaining the low temperature, slowly and carefully add methanol to quench the excess this compound.[12][13]

-

Allow the mixture to warm to room temperature.

-

Work-up: Add an aqueous solution of Rochelle's salt and stir vigorously until the aluminum salts precipitate and the mixture becomes clear.[12][14] Alternatively, slowly add dilute hydrochloric acid until the precipitated salts dissolve.[13]

-

Separate the organic layer. Extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be purified further if necessary.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for a this compound reduction reaction, from setup to product isolation.

References

- 1. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]

- 2. Diisobutylaluminum Hydride (this compound) [commonorganicchemistry.com]

- 3. Diisobutylaluminium hydride solution, 20% wt in toluene 1191-15-7 India [ottokemi.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. adichemistry.com [adichemistry.com]

- 6. gelest.com [gelest.com]

- 7. Naarini Molbio Pharma [naarini.com]

- 8. Diisobutylaluminum hydride, 1.5 M in toluene 1191-15-7 India [ottokemi.com]

- 9. Diisobutylaluminum hydride, 1M solution in toluene 100 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 10. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 11. benchchem.com [benchchem.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

Thermodynamic Profile of Diisobutylaluminium Hydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data available for diisobutylaluminium hydride (DIBAL-H), a critical reducing agent in organic synthesis. The information compiled herein is intended to be a valuable resource for professionals in research and development, particularly within the pharmaceutical and chemical industries.

Core Thermodynamic Data

The following tables summarize the key thermodynamic properties of diisobutylaluminium hydride in its liquid state. These values are essential for reaction modeling, safety assessments, and process optimization.

| Thermodynamic Property | Value | Units | Reference(s) |

| Standard Enthalpy of Formation (liquid, 298.15 K) | -402 ± 16 | kJ/mol | [1] |

| Standard Enthalpy of Combustion (liquid, 298.15 K) | -6299 ± 16 | kJ/mol | [1] |

| Standard Molar Entropy (liquid, 298.15 K) | 347.0 | J/(mol·K) | [2] |

| Specific Heat (at 57 °C) | 2.15 | J/g | [3] |

| Heat of Combustion | -6412 | kJ/mol | [4] |

Physicochemical Properties

A summary of essential physicochemical properties of diisobutylaluminium hydride is provided below.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₈H₁₉Al (monomer) | - | [5] |

| Molar Mass | 142.22 (monomer), 284.44 (dimer) | g/mol | [5] |

| Appearance | Colorless liquid | - | [5] |

| Density | 0.798 | g/cm³ | [6] |

| Melting Point | -80 | °C | [2] |

| Boiling Point | 116-118 °C at 1 mmHg | - | [6] |

| Solubility | Miscible with hydrocarbon solvents | - | [6] |

Experimental Protocols for Thermodynamic Data Determination

The determination of thermodynamic properties for pyrophoric and air-sensitive compounds like diisobutylaluminium hydride requires specialized experimental techniques to ensure safety and accuracy. The following sections describe the general methodologies employed for these measurements.

Determination of Heat Capacity and Standard Molar Entropy by Adiabatic Calorimetry

The heat capacity and, by extension, the standard molar entropy of this compound were determined by Sheiman, Rabinovich, et al. using low-temperature adiabatic calorimetry.[1] This method is designed to measure the heat capacity of a substance as a function of temperature with high precision by minimizing heat exchange with the surroundings.

General Experimental Workflow:

Methodology Details:

-

Sample Handling and Preparation: All manipulations of this compound are performed under an inert atmosphere, typically within a glovebox, to prevent reaction with air and moisture. The liquid sample is carefully transferred into a specially designed calorimeter vessel, which is then hermetically sealed.

-

Calorimeter Setup: The sealed vessel containing the sample is placed inside an adiabatic calorimeter. This apparatus consists of a series of concentric shields, with the temperature of the outer shield being precisely controlled to match the temperature of the sample vessel, thereby minimizing heat loss.

-

Measurement Procedure: The sample is cooled to a very low temperature (e.g., near liquid helium or nitrogen temperatures). A known amount of electrical energy is then supplied to a heater within the sample vessel, causing a small, incremental increase in temperature. The temperature of the sample is precisely measured before and after the energy input.

-

Data Analysis: The heat capacity at a given temperature is calculated from the amount of energy supplied and the resulting temperature change. This process is repeated over a wide temperature range to obtain the heat capacity as a function of temperature. The standard molar entropy at 298.15 K is then determined by integrating the heat capacity data from absolute zero to 298.15 K, accounting for any phase transitions.

Determination of Enthalpy of Combustion by Bomb Calorimetry

The enthalpy of combustion of this compound is determined using a bomb calorimeter, a technique adapted for highly reactive and volatile liquids.[7]

General Experimental Workflow:

Methodology Details:

-

Sample Encapsulation: A precise amount of this compound is encapsulated in a thin-walled glass or quartz ampoule under an inert atmosphere. This is a critical step to prevent premature reaction before the experiment begins.

-

Bomb Preparation: The sealed ampoule is placed in the sample holder of a high-pressure stainless steel vessel, known as the "bomb." A known amount of water is added to the bomb to saturate the internal atmosphere and dissolve the combustion products. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimetry: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition and Measurement: The sample is ignited by passing an electric current through a fuse wire, which shatters the ampoule and initiates combustion. The heat released by the combustion of this compound is absorbed by the bomb and the surrounding water, causing the temperature to rise. The final temperature is recorded after thermal equilibrium is reached.

-

Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (which is determined separately using a standard substance like benzoic acid), and the mass of the this compound sample. Corrections are made for the heat of ignition and the formation of any side products.

Reaction Pathways and Mechanisms

This compound is a versatile reducing agent, and its reactivity is highly dependent on the substrate and reaction conditions, particularly temperature. One of its most common applications is the partial reduction of esters to aldehydes, a transformation that is often difficult to achieve with other hydride reagents.[8]

Reduction of an Ester to an Aldehyde:

The mechanism involves the coordination of the Lewis acidic aluminum center of this compound to the carbonyl oxygen of the ester. This is followed by an intramolecular hydride transfer to the electrophilic carbonyl carbon. The resulting tetrahedral intermediate is stable at low temperatures (typically -78 °C).[8] Subsequent aqueous workup hydrolyzes this intermediate to yield the aldehyde.

This guide provides a foundational understanding of the thermodynamic properties of diisobutylaluminium hydride, supported by generalized experimental methodologies and a key reaction pathway. For specific applications, it is recommended to consult the primary literature for detailed experimental conditions and safety protocols.

References

- 1. fauske.com [fauske.com]

- 2. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 3. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Reactivity of Diisobutylaluminum Hydride (DIBAL-H) with Protic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisobutylaluminum hydride (DIBAL-H) is a powerful and versatile reducing agent widely employed in organic synthesis. Its interaction with protic solvents is of critical importance, primarily in the context of quenching excess reagent after a reduction reaction. This guide provides a comprehensive technical overview of the reactivity of this compound with common protic solvents such as water, alcohols, and amines. It delves into the thermochemistry of these reactions, outlines detailed experimental protocols for safe and effective quenching, and presents quantitative data to inform laboratory practice. The information is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to handle these highly exothermic reactions safely and efficiently.

Introduction

Diisobutylaluminum hydride (this compound) is a highly reactive organoaluminum compound valued for its efficacy as a reducing agent.[1] It is particularly useful for the partial reduction of esters and nitriles to aldehydes.[2] A crucial aspect of working with this compound is understanding its vigorous and often violent reactivity with protic solvents.[3] This reactivity is harnessed in the "quenching" step of a reaction workup to neutralize any excess this compound. However, the high exothermicity of these reactions necessitates careful control to ensure safety and prevent unwanted side reactions. This document provides a detailed examination of the reactivity of this compound with various protic solvents, supported by thermochemical data, experimental procedures, and safety guidelines.

Thermochemistry of this compound Reactions with Protic Solvents

The reaction of this compound with protic solvents is a highly exothermic acid-base reaction. The hydride ligand on the aluminum atom acts as a strong base, abstracting the acidic proton from the protic solvent. This reaction proceeds rapidly and can be violent if not properly controlled.[3]

Enthalpy of Reaction

(i-Bu)₂AlH + H-X → (i-Bu)₂Al-X + H₂

The standard enthalpy of formation for liquid this compound is approximately -402 ± 16 kJ/mol.[4] Using this value along with the standard enthalpies of formation for common protic solvents and assuming the formation of the corresponding diisobutylaluminum alkoxide or hydroxide (B78521), we can estimate the heat of reaction.

| Reactant (Protic Solvent) | Product ((i-Bu)₂Al-X) | ΔHf° (Reactant, liquid, kJ/mol) | Estimated ΔHf° (Product, liquid, kJ/mol) | Estimated ΔHrxn (kJ/mol) |

| Water (H₂O) | Diisobutylaluminum hydroxide ((i-Bu)₂AlOH) | -285.8 | - | Highly Exothermic |

| Methanol (B129727) (CH₃OH) | Diisobutylaluminum methoxide (B1231860) ((i-Bu)₂AlOCH₃) | -239.2 | - | Highly Exothermic |

| Ethanol (C₂H₅OH) | Diisobutylaluminum ethoxide ((i-Bu)₂AlOC₂H₅) | -277.6 | - | Highly Exothermic |

Studies on analogous trialkylaluminum compounds, such as triethylaluminium, show reaction enthalpies with alcohols to be in the range of -150 to -170 kJ/mol, further supporting the highly exothermic nature of these reactions.[5]

Kinetics and Reactivity

The reaction of this compound with protic solvents is generally very fast. The rate of reaction is influenced by several factors, including the nature of the protic solvent, the reaction temperature, and the presence of any Lewis bases.

Qualitatively, the reactivity of protic solvents with this compound follows the general order of acidity:

Water > Primary Alcohols > Secondary Alcohols > Tertiary Alcohols > Amines

This trend is consistent with the pKa values of the protic solvents. The reaction with water is particularly violent and can be explosive.[1] Reactions with alcohols are also very rapid and highly exothermic.[4] Amines react less vigorously than water and alcohols, but the reaction is still exothermic.

Kinetic studies on the alcoholysis of related organoaluminum compounds like triethylaluminium indicate that the reaction is typically second-order overall, being first-order with respect to both the aluminum alkyl and the alcohol.[5] The reaction rate is also influenced by the steric bulk of the alcohol, with primary alcohols reacting faster than secondary, which react faster than tertiary alcohols.[5]

Experimental Protocols for Quenching this compound

Given the high reactivity of this compound with protic solvents, a controlled and carefully executed quenching procedure is paramount for safety. The most common method involves the slow, dropwise addition of a protic solvent to the reaction mixture at a low temperature.

Standard Quenching Protocol with Methanol

This protocol is a general guideline for quenching excess this compound after a reduction reaction.

Materials:

-

Reaction mixture containing excess this compound

-

Anhydrous methanol

-

Cooling bath (e.g., dry ice/acetone, -78 °C)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Addition funnel or syringe pump

Procedure:

-

Ensure the reaction mixture is under an inert atmosphere and cooled to -78 °C in a cooling bath.

-

Slowly add anhydrous methanol dropwise to the stirred reaction mixture via an addition funnel or a syringe pump.

-

Monitor the addition rate carefully to control the evolution of gas (hydrogen) and prevent a rapid temperature increase.

-

After the addition of methanol is complete and gas evolution has subsided, the reaction can be allowed to slowly warm to room temperature.

-

Proceed with the aqueous workup as required for the specific reaction. This often involves the addition of water, dilute acid, or a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) to hydrolyze the aluminum salts and facilitate their removal.[6]

Fieser Workup

The Fieser workup is a common procedure for quenching reactions involving aluminum hydrides, which helps to precipitate the aluminum salts for easy filtration.

Procedure:

-

After the initial quench with an alcohol (e.g., methanol) at low temperature, cautiously and sequentially add the following with vigorous stirring:

-

Water (e.g., 'x' mL per gram of this compound)

-

15% aqueous sodium hydroxide (e.g., 'x' mL per gram of this compound)

-

Water (e.g., '3x' mL per gram of this compound)

-

-

A granular precipitate of aluminum salts should form, which can be removed by filtration.

Safety Precautions

This compound is a pyrophoric material, meaning it can ignite spontaneously in air. It also reacts violently with water.[7] Therefore, strict adherence to safety protocols is essential.

-

Inert Atmosphere: Always handle this compound and its solutions under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous Conditions: Use anhydrous solvents and glassware to prevent uncontrolled reactions.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-retardant lab coat, safety glasses, and gloves.

-

Controlled Addition: When quenching, always add the protic solvent slowly and in a controlled manner to the this compound solution, never the other way around.

-

Temperature Control: Maintain a low temperature during the quenching process to dissipate the heat of reaction.

-

Ventilation: Work in a well-ventilated fume hood.

Visualizations

Reaction Pathway

Caption: Reaction of this compound with a protic solvent.

Experimental Workflow for Quenching

Caption: Experimental workflow for quenching this compound.

Conclusion

The reaction of this compound with protic solvents is a fundamental and critical aspect of its use in organic synthesis. While this reactivity is essential for quenching excess reagent, its highly exothermic and rapid nature demands a thorough understanding and strict adherence to safety protocols. This guide has provided a detailed overview of the thermochemical and kinetic aspects of these reactions, along with practical experimental procedures for their controlled execution. By leveraging this information, researchers can safely and effectively utilize this compound in their synthetic endeavors, minimizing risks and optimizing reaction outcomes.

References

- 1. acs.org [acs.org]

- 2. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 3. Organoaluminium chemistry - Wikipedia [en.wikipedia.org]

- 4. diisobutylaluminium hydride [webbook.nist.gov]

- 5. akjournals.com [akjournals.com]

- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

Chemoselectivity of DIBAL-H Reductions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisobutylaluminum hydride (DIBAL-H) is a powerful and versatile reducing agent in organic synthesis, prized for its ability to chemoselectively reduce a variety of functional groups. Its efficacy is highly dependent on stoichiometry, temperature, and substrate structure, allowing for fine-tuned reactivity. This guide provides a comprehensive overview of the chemoselectivity of this compound reductions, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in the strategic design and execution of chemical transformations.

Core Principles of this compound Chemoselectivity

Diisobutylaluminum hydride (this compound) is an electrophilic reducing agent, a characteristic that governs its reactivity and selectivity.[1] Unlike nucleophilic hydrides such as lithium aluminum hydride (LiAlH₄), the aluminum center in this compound acts as a Lewis acid, coordinating to the most Lewis basic atom of a functional group (typically oxygen or nitrogen) prior to hydride transfer.[2] This initial coordination activates the functional group, rendering it more susceptible to reduction.

The remarkable chemoselectivity of this compound is primarily controlled by two key factors:

-

Stoichiometry: Precise control over the amount of this compound is crucial. For the partial reduction of esters and nitriles to aldehydes, typically one equivalent of the reagent is used.[3] An excess will lead to further reduction to the corresponding alcohol or amine.

-

Temperature: Low reaction temperatures, most commonly -78 °C (the sublimation point of dry ice), are essential for achieving partial reductions. At these temperatures, the tetrahedral intermediate formed after the initial hydride transfer is stable.[4] This intermediate collapses to the aldehyde or imine only upon aqueous workup. At higher temperatures, this intermediate is unstable and can undergo further reduction.

The bulky isobutyl groups on the aluminum atom also contribute to the selectivity by creating steric hindrance, which can influence the approach of the reagent to the substrate.[5]

Data Presentation: Quantitative Analysis of this compound Reductions

The following tables summarize the quantitative data for this compound reductions of various functional groups, providing a comparative overview of yields under different conditions.

Table 1: General Reductions of Various Functional Groups with this compound

| Functional Group | Substrate Example | Equivalents of this compound | Temperature (°C) | Product | Yield (%) | Reference |

| Ester | Ethyl Benzoate | 1.0 | -78 | Benzaldehyde | ~82 | [6] |

| Ester | Ethyl Benzoate | >2.0 | Room Temp | Benzyl Alcohol | >90 | [6] |

| Nitrile | Benzonitrile | 1.0 | -78 | Benzaldehyde | High | [6] |

| Nitrile | Benzonitrile | >2.0 | Room Temp | Benzylamine | High | [6] |

| Lactone | γ-Butyrolactone | 1.0 | -78 | Tetrahydrofuran-2-ol (Lactol) | High | [7] |

| Aldehyde | Benzaldehyde | 1.0 | -78 to RT | Benzyl Alcohol | High | [6] |

| Ketone | Acetophenone | 1.0 | -78 to RT | 1-Phenylethanol | High | [6] |

| Carboxylic Acid | Benzoic Acid | 2.0 | -70 | Benzaldehyde | Variable | [4] |

| Carboxylic Acid | Benzoic Acid | 3.0 | Higher Temp | Benzyl Alcohol | 72 | [1][8] |

| Amide (tertiary) | N,N-Dimethylbenzamide | 1.1 | -78 | Benzaldehyde | ~95 | [9] |

| α,β-Unsaturated Ester | Ethyl Cinnamate | 2.0 | -78 | Cinnamyl Alcohol | High | [4] |

Table 2: Chemoselective Reduction of Tertiary Amides in the Presence of Esters

Reaction Conditions: Substrate (1.0 equiv), this compound (1.1 equiv), THF, -78 °C, 30 min.

| Amide Substrate | Ester Present | Aldehyde Product | Yield (%) | Reference |

| N,N-Dimethylbenzamide | Ethyl Benzoate | Benzaldehyde | 95 | [9] |

| N,N-Dimethyl-4-methoxybenzamide | Ethyl Benzoate | 4-Methoxybenzaldehyde | 98 | [9] |